4-methanesulfonyl-1H-pyrazol-5-ol
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Overview
Description
4-Methanesulfonyl-1H-pyrazol-5-ol is a nitrogenous heterocyclic compound with the molecular formula C(_5)H(_6)N(_2)O(_3)S. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonyl group and a hydroxyl group. It is known for its applications in various fields, including synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Pyrazole-5-one derivatives.
Reduction Products: Methyl-substituted pyrazoles.
Substitution Products: Various functionalized pyrazoles depending on the substituents introduced.
Scientific Research Applications
4-Methanesulfonyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazol-5-ol: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
4-Methanesulfonyl-1H-pyrazole: Lacks the hydroxyl group, affecting its solubility and biological activity.
Uniqueness
4-Methanesulfonyl-1H-pyrazol-5-ol is unique due to the presence of both the methanesulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
Properties
Molecular Formula |
C4H6N2O3S |
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Molecular Weight |
162.17 g/mol |
IUPAC Name |
4-methylsulfonyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H6N2O3S/c1-10(8,9)3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) |
InChI Key |
KPDSESBEMPCKKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNNC1=O |
Origin of Product |
United States |
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